FA-Glu-Glu-OH

Enzymology Carboxypeptidase O Kinetic Analysis

FA-Glu-Glu-OH (CAS: 1374423-90-1), also designated N-[(2E)-3-(2-Furyl)-2-propenoyl]-L-α-glutamyl-L-glutamic acid or fa-EE, is a furylacryloyl (FA)-modified dipeptide with a molecular weight of 396.35 g/mol and molecular formula C17H20N2O9. It serves as a synthetic, chromogenic substrate for carboxypeptidase O (CPO), a glycosylphosphatidylinositol-anchored intestinal metallocarboxypeptidase that exhibits strict specificity for C-terminal acidic amino acids (glutamate or aspartate).

Molecular Formula C17H20N2O9
Molecular Weight 396.3 g/mol
Cat. No. B1450681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Glu-Glu-OH
Molecular FormulaC17H20N2O9
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1
InChIKeySWSOTQMOAWBLFA-NDYVEPOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FA-Glu-Glu-OH: Definitive Substrate for Human and Zebrafish Carboxypeptidase O with Quantified Kinetic Superiority


FA-Glu-Glu-OH (CAS: 1374423-90-1), also designated N-[(2E)-3-(2-Furyl)-2-propenoyl]-L-α-glutamyl-L-glutamic acid or fa-EE, is a furylacryloyl (FA)-modified dipeptide with a molecular weight of 396.35 g/mol and molecular formula C17H20N2O9 [1]. It serves as a synthetic, chromogenic substrate for carboxypeptidase O (CPO), a glycosylphosphatidylinositol-anchored intestinal metallocarboxypeptidase that exhibits strict specificity for C-terminal acidic amino acids (glutamate or aspartate) [2]. The compound is supplied as a high-purity (>95%) research reagent for enzymatic characterization, inhibitor screening, and cross-species CPO activity assays [1].

Why Generic FA-Peptide Substitution Fails for FA-Glu-Glu-OH in CPO Assays


Generic substitution of FA-Glu-Glu-OH with structurally similar FA-dipeptides (e.g., fa-FF, fa-FA, fa-KA) in carboxypeptidase O (CPO) assays is not feasible due to the enzyme's exquisite specificity for C-terminal acidic residues [1]. Human CPO exhibits a kcat of 8.6 ± 0.5 s⁻¹ toward FA-Glu-Glu-OH (fa-EE) versus 0.27 ± 0.02 s⁻¹ for fa-FF (C-terminal phenylalanine), representing a >30-fold difference in catalytic turnover [1]. The catalytic efficiency (kcat/Km) for FA-Glu-Glu-OH is 26.5 ± 7.5 mM⁻¹s⁻¹, compared to 3.1 ± 0.9 mM⁻¹s⁻¹ for fa-FA (C-terminal alanine) and 0.95 ± 0.15 mM⁻¹s⁻¹ for fa-FF—a >27-fold reduction [1]. Substituting with non-acidic C-terminal FA-peptides would yield negligible or undetectable cleavage activity, compromising assay sensitivity, reproducibility, and quantitative accuracy in CPO activity measurements [1].

FA-Glu-Glu-OH: Quantified Differential Evidence Against Closest FA-Peptide Analogs


Superior Catalytic Efficiency (kcat/Km) for Human CPO Versus FA-FF, FA-FA, and FA-KA

FA-Glu-Glu-OH (fa-EE) exhibits the highest catalytic efficiency (kcat/Km) for human carboxypeptidase O among four tested FA-dipeptide substrates. Kinetic parameters were determined at pH 7.5, 25 °C using purified human CPO [1]. The kcat/Km value for FA-Glu-Glu-OH is 26.5 ± 7.5 mM⁻¹s⁻¹, which is 8.5-fold higher than fa-FA (3.1 ± 0.9 mM⁻¹s⁻¹), 27-fold higher than fa-KA (0.98 ± 0.12 mM⁻¹s⁻¹), and 28-fold higher than fa-FF (0.95 ± 0.15 mM⁻¹s⁻¹) [1].

Enzymology Carboxypeptidase O Kinetic Analysis

Maximal Catalytic Turnover (kcat) for Human CPO Among FA-Dipeptides

FA-Glu-Glu-OH demonstrates the highest catalytic turnover number (kcat) for human CPO among tested FA-dipeptide substrates. At pH 7.5 and 25 °C, the kcat of FA-Glu-Glu-OH is 8.6 ± 0.5 s⁻¹, compared to 1.7 ± 0.2 s⁻¹ for fa-FA (5-fold lower), 0.60 ± 0.03 s⁻¹ for fa-KA (14-fold lower), and 0.27 ± 0.02 s⁻¹ for fa-FF (32-fold lower) [1].

Enzyme Kinetics Turnover Number Carboxypeptidase Substrate

Species-Specific Catalytic Efficiency: Zebrafish CPO Shows 19-Fold Higher kcat/Km than Human CPO for FA-Glu-Glu-OH

FA-Glu-Glu-OH serves as the preferred substrate for both human and zebrafish CPO, but the catalytic efficiency differs markedly between species. Under identical assay conditions (pH 7.5, 25 °C), zebrafish CPO exhibits a kcat/Km of 514 ± 75 mM⁻¹s⁻¹ toward FA-Glu-Glu-OH, compared to 26.5 ± 7.5 mM⁻¹s⁻¹ for human CPO—a 19.4-fold higher efficiency [1]. The kcat for zebrafish CPO (178 ± 10 s⁻¹) is 21-fold higher than that for human CPO (8.6 ± 0.5 s⁻¹) [1].

Zebrafish Model Comparative Enzymology Cross-Species Assay

Defined Substrate Specificity: FA-Glu-Glu-OH Is Cleaved by CPO but Not by Other A/B Subfamily Carboxypeptidases

Carboxypeptidase O (CPO) is the only member of the A/B subfamily of metallocarboxypeptidases with specificity for C-terminal acidic residues [1]. FA-Glu-Glu-OH contains a C-terminal glutamate and is cleaved efficiently by CPO, whereas carboxypeptidase A (CPA) preferentially hydrolyzes C-terminal hydrophobic residues and carboxypeptidase B (CPB) cleaves C-terminal basic residues [1]. Kinetic analysis confirms that CPO exhibits >30-fold higher kcat toward FA-Glu-Glu-OH (C-terminal Glu) compared to fa-FF (C-terminal Phe, a CPA-type substrate) [1].

Enzyme Specificity Metallocarboxypeptidase Substrate Discrimination

Chromogenic FA-Moiety Enables Real-Time Spectrophotometric Monitoring at 340 nm

FA-Glu-Glu-OH incorporates a 3-(2-furyl)acryloyl (FA) chromophore whose absorbance at 340 nm decreases upon enzymatic cleavage of the peptide bond [1]. This property enables continuous, real-time spectrophotometric monitoring of CPO activity without the need for secondary coupling enzymes, fluorescent tags, or stopped assays [1]. The extinction coefficient change (Δε340) allows for direct calculation of initial reaction rates using nonlinear regression of absorbance versus time data [1].

Chromogenic Substrate Spectrophotometric Assay High-Throughput Screening

Validated Commercial Availability with Defined Purity and Storage Specifications

FA-Glu-Glu-OH is commercially supplied by multiple vendors (e.g., Bachem, MedChemExpress, GLPBio) as a research-grade peptide with a minimum purity of 95% (HPLC) and molecular weight confirmed as 396.35 g/mol [1][2]. The compound is soluble in DMSO (≥10 mM) and should be stored at -20 °C for long-term stability [2]. Vendor documentation cites the Lyons and Fricker (2011) characterization as the foundational reference for its use as the preferred CPO substrate .

Research Reagent Quality Control Reproducibility

FA-Glu-Glu-OH: Defined Research and Industrial Application Scenarios Based on Quantified Evidence


Quantitative CPO Activity Assays in Human and Zebrafish Tissue Homogenates

FA-Glu-Glu-OH is the substrate of choice for spectrophotometric measurement of CPO activity in intestinal epithelial cell lysates or purified enzyme preparations. Its high kcat/Km (26.5 mM⁻¹s⁻¹ for human CPO; 514 mM⁻¹s⁻¹ for zebrafish CPO) enables sensitive detection of CPO even at low expression levels [1]. The assay can be performed continuously at 340 nm using standard plate readers, with kinetic parameters derived via nonlinear regression of initial velocity versus substrate concentration (30 μM–1 mM) [1].

High-Throughput Screening of CPO Inhibitors for Digestive Enzyme Modulation

The chromogenic nature of FA-Glu-Glu-OH and its robust kcat (8.6 s⁻¹ for human CPO) make it ideal for high-throughput screening of small-molecule CPO inhibitors [1]. The assay requires no secondary reagents and can be adapted to 384-well format for screening libraries of potential metallocarboxypeptidase inhibitors or nutritional compounds that modulate intestinal protein digestion [1].

Cross-Species Validation of CPO Ortholog Activity and Specificity

FA-Glu-Glu-OH is validated for both human and zebrafish CPO, with kinetic parameters published for both orthologs [1]. This enables direct comparative studies of CPO function across species, including assessment of evolutionary conservation of substrate specificity and evaluation of zebrafish as a model organism for studying CPO-related digestive physiology or disease states [1].

Quality Control and Lot Release Testing for Recombinant CPO Production

For laboratories or biomanufacturing facilities producing recombinant human or zebrafish CPO, FA-Glu-Glu-OH serves as the reference substrate for activity-based quality control. The defined kinetic parameters (kcat, Km, kcat/Km) provide acceptance criteria for lot release, ensuring batch-to-batch consistency of enzyme activity [1]. The commercial availability of high-purity FA-Glu-Glu-OH supports standardized QC protocols across different production sites .

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